

Mass Spectrometry Fragmentation of Methyl Oximino Silane: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl oximino silane	
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This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of **Methyl Oximino Silane**, a compound widely recognized in industrial applications, particularly as a neutral curing agent in silicone sealant formulations. For the purpose of this guide, "**Methyl Oximino Silane**" will refer to its most common industrial form, Methyltris(methylethylketoximino)silane (MOS).

Compound Identification:

• Systematic Name: (E)-N-[bis[[(E)-butan-2-ylideneamino]oxy]-methylsilyl]oxybutan-2-imine

• CAS Number: 22984-54-9

Molecular Formula: C13H27N3O3Si

• Molecular Weight: 301.46 g/mol

Theoretical Fragmentation Pattern under Electron Ionization

In the absence of a publicly available, experimentally derived mass spectrum for Methyltris(methylethylketoximino)silane, this guide presents a theoretical fragmentation pattern



based on established principles of electron ionization mass spectrometry (EI-MS) for organosilicon compounds, silyl ethers, and oximes.

Under electron ionization, the MOS molecule is expected to form a molecular ion (M⁺) which then undergoes a series of fragmentation reactions. The primary fragmentation pathways are anticipated to involve the cleavage of the bonds with the lowest dissociation energies and the formation of stable radical and cationic species.

Key fragmentation reactions for silyl ethers include the cleavage of an alkyl group from the silicon atom. For silyl oxime ethers, McLafferty rearrangements are also a potential fragmentation pathway[1][2][3].

The proposed major fragmentation pathways for MOS are as follows:

- Loss of a Methyl Radical: The initial fragmentation is likely the cleavage of the methyl group from the central silicon atom, resulting in a stable [M-15]⁺ ion. This is a common fragmentation for methyl-substituted silanes.
- Loss of a Methylethylketoximino Radical: Cleavage of a silicon-oxygen bond can lead to the loss of a complete methylethylketoximino radical (•ON=C(CH₃)C₂H₅), yielding an [M-86]⁺ fragment.
- Loss of a Methylethylketoxime Molecule: A neutral loss of a methylethylketoxime molecule (HON=C(CH₃)C₂H₅) can occur through rearrangement, leading to an [M-87]⁺ ion.
- Cleavage of the O-N Bond: Homolytic cleavage of the O-N bond within one of the oximino groups could result in the loss of a C₄H₈N• radical.
- Sequential Losses: Subsequent fragmentation events are likely to involve the sequential loss
 of the remaining methylethylketoximino or methylethylketoxime groups from the primary
 fragment ions.

Proposed Fragmentation Data

The following table summarizes the plausible fragmentation ions for Methyltris(methylethylketoximino)silane under electron ionization. The m/z values are calculated based on the monoisotopic mass of the most abundant isotopes.



Proposed Fragment	Calculated m/z	Neutral Loss	Formula of Neutral Loss
[M]+	301.18	-	-
[M - CH ₃]+	286.16	•CH ₃	СНз
[M - C ₂ H ₅] ⁺	272.16	•C ₂ H ₅	C ₂ H ₅
[M - ON=C(CH ₃)C ₂ H ₅] ⁺	215.11	•ONC4H8	C4H8NO
[M - HON=C(CH₃)C₂H₅]+˙	214.11	C4H9NO	C ₄ H ₉ NO
[Si(ON=C(CH ₃)C ₂ H ₅) ₂] ⁺	215.11	•CH₃, C₄H9NO	CH3, C4H9NO
[CH ₃ Si(ON=C(CH ₃)C ₂ H ₅)OH]+	203.11	C4H8N	C4H8N
[CH ₃ Si(ON=C(CH ₃)C ₂ H ₅)] ^{+*}	129.06	2 x (C ₄ H ₈ NO)	2 x C4H8NO
[SiOH]+	45.98	-	-

Experimental Protocols

The following is a representative protocol for the analysis of Methyltris(methylethylketoximino)silane using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on common methodologies for the analysis of organosilicon compounds and silane crosslinkers[4][5][6][7].

Sample Preparation

- Standard Preparation: Prepare a stock solution of Methyltris(methylethylketoximino)silane at a concentration of 1 mg/mL in a dry, aprotic solvent such as hexane or toluene.
- Serial Dilution: Perform serial dilutions of the stock solution to create a series of calibration standards ranging from 1 μ g/mL to 100 μ g/mL.



• Sample Solution: For analysis of a sample containing MOS (e.g., a silicone sealant), dissolve a known quantity of the sample in the chosen solvent to achieve a concentration within the calibration range. Sonication may be used to aid dissolution.

Gas Chromatography (GC) Conditions

- Instrument: Agilent 6890N Gas Chromatograph or equivalent.
- Injector: Split/splitless injector, operated in split mode with a split ratio of 20:1.
- Injector Temperature: 250 °C.
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent non-polar capillary column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes.
 - Ramp: 15 °C/min to 280 °C.
 - Final hold: Hold at 280 °C for 5 minutes.
- Injection Volume: 1 μL.

Mass Spectrometry (MS) Conditions

- Instrument: Agilent 5973N Mass Selective Detector or equivalent.
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV[3].
- Source Temperature: 230 °C[3].
- Quadrupole Temperature: 150 °C.



- Mass Range: m/z 40-450.
- Solvent Delay: 3 minutes.
- Data Acquisition: Full scan mode.

Visualizations Logical Workflow for GC-MS Analysis

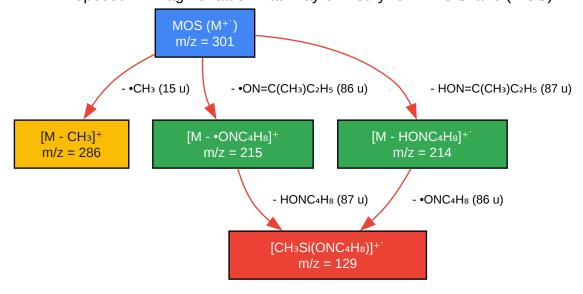


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Caption: Workflow for the analysis of Methyl Oximino Silane by GC-MS.

Proposed Fragmentation Pathway of Methyltris(methylethylketoximino)silane

Proposed EI Fragmentation Pathway of Methyl Oximino Silane (MOS)





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Caption: Proposed major fragmentation pathways for MOS under electron ionization.

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